Thiourea, N-(phenylmethyl)-N'-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(phenylMethyl)-N’-2-propen-1-yl-, is an organosulfur compound with a chemical formula of SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. This compound is part of a broader class of thioureas, which have diverse applications in organic synthesis and various industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiourea derivatives can be synthesized through several methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . Additionally, the reaction of (thio)isocyanates with amines in water enables a sustainable and chemoselective synthesis of unsymmetrical thioureas .
Industrial Production Methods: Industrial production of thiourea typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide . This method is efficient and widely used in the large-scale production of thiourea and its derivatives.
Analyse Chemischer Reaktionen
Types of Reactions: Thiourea, N-(phenylMethyl)-N’-2-propen-1-yl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the amine groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of thiourea derivatives include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiourea can lead to the formation of thiourea dioxide, while reduction can yield various substituted thioureas .
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(phenylMethyl)-N’-2-propen-1-yl-, has numerous scientific research applications. In chemistry, it is used as an intermediate in organic synthesis reactions . In biology and medicine, thiourea derivatives have been studied for their antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties . Additionally, thiourea compounds are used in the development of new antimicrobial agents and as intermediates in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of thiourea derivatives involves their interaction with various molecular targets and pathways. For instance, thiourea compounds can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to their potential use in the treatment of diseases like diabetes and Alzheimer’s . The sulfur atom in thiourea plays a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Thiourea, N-(phenylMethyl)-N’-2-propen-1-yl-, can be compared with other similar compounds such as urea and selenourea. While urea has an oxygen atom, thiourea has a sulfur atom, which significantly alters its chemical properties and reactivity . Selenourea, on the other hand, contains a selenium atom instead of sulfur, leading to different biological activities and applications . The unique properties of thiourea derivatives make them valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
4866-57-3 |
---|---|
Molekularformel |
C11H14N2S |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
1-benzyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H14N2S/c1-2-8-12-11(14)13-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,14) |
InChI-Schlüssel |
IXQQHCOKZBBPQH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=S)NCC1=CC=CC=C1 |
Löslichkeit |
>30.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.